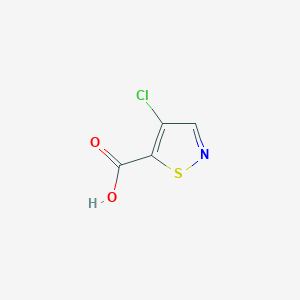

4-氯异噻唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isothiazole derivatives, including compounds structurally related to 4-Chloroisothiazole-5-carboxylic acid, involves several strategic reactions. For instance, 4,5-dichloroisothiazole-3-carboxylic acid derivatives have been synthesized through reactions involving carbonyl chloride with ammonia, heterocyclic, and aromatic amines, and functionally substituted alcohols and phenols (Nechai et al., 2004). Another relevant synthesis pathway includes transformations of 5-arylisoxazole- and 4,5-dichloroisothiazole-3-carboxylic acids and their derivatives to produce 5-azolyl-1,3,4-thiadiazol-2-amines, highlighting versatile routes for the introduction of various functional groups onto the isothiazole core (Petkevich et al., 2021).

Molecular Structure Analysis

The molecular structure of isothiazole derivatives, including 4-Chloroisothiazole-5-carboxylic acid, showcases interesting features. X-ray structural analysis demonstrates that such compounds exhibit unique bond lengths and angles influenced by the substitution pattern on the isothiazole ring. For example, in closely related compounds, the introduction of substituents affects the S-N and C-S bond lengths and the C-N and C-C bonds, indicative of the potential impact of chloro and carboxylic acid groups in 4-Chloroisothiazole-5-carboxylic acid (Verenich et al., 1992).

Chemical Reactions and Properties

Isothiazole derivatives participate in a variety of chemical reactions, leveraging the reactive sites provided by both the sulfur and nitrogen atoms in the ring, as well as functional groups attached to the ring. For example, the electrosynthesis of chloropyrazolecarboxylic acids demonstrates the reactivity of similar heterocyclic carboxylic acids under electrochemical conditions, indicating potential pathways for the functionalization of 4-Chloroisothiazole-5-carboxylic acid (Lyalin et al., 2009).

Physical Properties Analysis

The physical properties of isothiazole derivatives are crucial for understanding their behavior in different chemical environments. Studies on related compounds, such as 4-methylthiadiazole-5-carboxylic acid, using density functional theory (DFT) have elucidated detailed structural, electronic, and spectroscopic characteristics, providing insights into how the chloro and carboxylic acid groups in 4-Chloroisothiazole-5-carboxylic acid might influence its physical properties (Singh et al., 2019).

科学研究应用

In another study, Thiazole-5-carboxylic acid derivatives, which “4-Chloroisothiazole-5-carboxylic acid” is a type of, were found to be potent xanthine oxidase inhibitors . This suggests potential applications in medicinal chemistry and pharmaceuticals, particularly in the treatment of diseases related to xanthine oxidase such as gout.

-

Antimicrobial Agents

- Application: Benzofuran and its derivatives, which are structurally similar to “4-Chloroisothiazole-5-carboxylic acid”, have been found to be suitable structures for the development of antimicrobial agents .

- Method: These compounds can be synthesized and tested against various microbes to evaluate their antimicrobial activity .

- Results: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

-

Organic Synthesis, Nanotechnology, and Polymers

- Application: Carboxylic acids, which “4-Chloroisothiazole-5-carboxylic acid” is a type of, are used in various areas such as organic synthesis, nanotechnology, and polymers .

- Method: They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .

- Results: Carboxylic acids present applications such as monomers, additives, catalysts, etc .

-

Xanthine Oxidase Inhibitors

- Application: Thiazole-5-carboxylic acid derivatives, which “4-Chloroisothiazole-5-carboxylic acid” is a type of, were found to be potent xanthine oxidase inhibitors . This suggests potential applications in medicinal chemistry and pharmaceuticals, particularly in the treatment of diseases related to xanthine oxidase such as gout .

- Method: These compounds can be synthesized and tested against the xanthine oxidase enzyme by spectrophotometric assay .

- Results: Among the tested derivatives, compound GK-20 with an IC 50 value of 0.45 µM was found to be most potent .

-

Fungicidal Agents

- Application: 3,4-dichloroisothiazole based novel strobilurin analogs were designed and synthesized, and their structures were elucidated by NMR and HRMS . These compounds displayed very good fungicidal activity against one or multiple plant pathogens in vitro and in vivo .

- Method: These compounds can be synthesized and tested against various plant pathogens to evaluate their fungicidal activity .

- Results: Compound 8d displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin .

-

Anticancer Agents

- Application: A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxylic acid derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .

- Method: These compounds can be synthesized and tested against various cancer cell lines to evaluate their anticancer activity .

- Results: The results of these studies are not specified in the source .

安全和危害

属性

IUPAC Name |

4-chloro-1,2-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-2-1-6-9-3(2)4(7)8/h1H,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQDAONQAQHTEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=C1Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633362 |

Source

|

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloroisothiazole-5-carboxylic acid | |

CAS RN |

88982-87-0 |

Source

|

| Record name | 4-Chloro-1,2-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

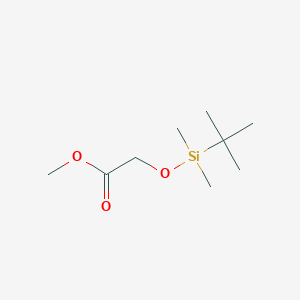

![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)

![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)